Cas no 76639-93-5 (Florfenicol Amine)

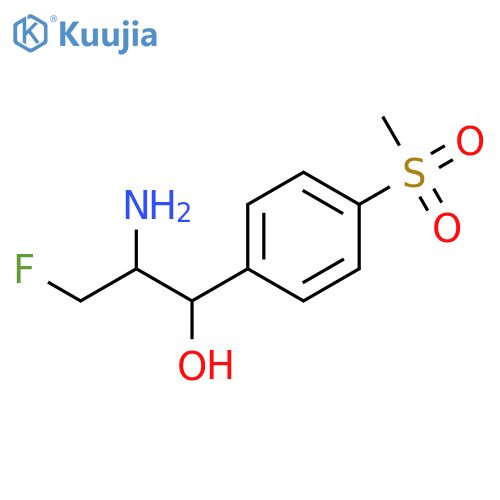

Florfenicol Amine structure

商品名:Florfenicol Amine

CAS番号:76639-93-5

MF:C10H14FNO3S

メガワット:247.286465167999

MDL:MFCD19704818

CID:1005576

PubChem ID:156406

Florfenicol Amine 化学的及び物理的性質

名前と識別子

-

- (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol

- FLORFENICOL AMINE

- 2,2-Dichl<wbr>

- acetamide<wbr>

- LogP

- Benzenemethanol, alpha-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, (R-(R*,S*))-

- Benzenemethanol, alpha-[(1S)-1-amino-2-fluoroethyl]-4-(methylsulfonyl)-, (alphaR)-

- SCHEMBL2186436

- Benzenemethanol, ?-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-; (?R)-?-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol; (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol; Florfenicol amine; Sch 40458

- AKOS017343690

- (ALPHAR)-ALPHA-[(1S)-1-AMINO-2-FLUOROETHYL]-4-(METHYLSULFONYL)BENZENEMETHANOL

- Sch-40458

- Florfenicol amine, VETRANAL(TM), analytical standard

- DTXSID30227460

- 105182-37-4

- 76639-93-5

- Florfenicol-amine

- Rel-(1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol

- MFCD19704818

- (1R,2 S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)-1-propanol

- (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol

- Benzenemethanol, alpha-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-

- CS-0129356

- Sch 40458

- 54TUD9HX73

- (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)-1-propanol

- E87790

- HY-133695

- (1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol

- (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol

- XLSYLQDVLAXIKK-NXEZZACHSA-N

- (1R,2S)-2-amino-3-fluoro-1-(4-methanesulfonylphenyl)propan-1-ol

- DTXCID30149951

- Benzenemethanol, a-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)-, [R-(R*,S*)]-; (aR)-a-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol; (1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol; Florfenicol amine; Sch 40458

- Florfenicol Amine

-

- MDL: MFCD19704818

- インチ: InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1

- InChIKey: XLSYLQDVLAXIKK-NXEZZACHSA-N

- ほほえんだ: CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O

計算された属性

- せいみつぶんしりょう: 247.06784264g/mol

- どういたいしつりょう: 247.06784264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 88.8Ų

Florfenicol Amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F401280-1mg |

Florfenicol Amine |

76639-93-5 | 1mg |

$ 155.00 | 2022-06-05 | ||

| abcr | AB279707-1 g |

(1R,2S)-2-Amino-3-fluoro-1-[4-methanesulfonyl)phenyl]-1-propanol, 98%; . |

76639-93-5 | 98% | 1 g |

€690.00 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F914332-10mg |

Florfenicol amine |

76639-93-5 | 98% | 10mg |

1,152.00 | 2021-05-17 | |

| 1PlusChem | 1P00GA41-10mg |

Sch 40458 |

76639-93-5 | 98% | 10mg |

$178.00 | 2024-04-21 | |

| BioAustralis | BIA-F1488-1mg |

Florfenicol amine |

76639-93-5 | >95% by HPLC | 1mg |

$115.00 | 2024-07-19 | |

| BioAustralis | BIA-F1488-5mg |

Florfenicol amine |

76639-93-5 | >95% by HPLC | 5mg |

$405.00 | 2024-07-19 | |

| Aaron | AR00GACD-10mg |

Sch 40458 |

76639-93-5 | 99% | 10mg |

$138.00 | 2025-02-11 | |

| A2B Chem LLC | AH58801-100mg |

Sch 40458 |

76639-93-5 | 98 | 100mg |

$1060.00 | 2024-04-19 | |

| BioAustralis | BIA-F1488-5 mg |

Florfenicol amine |

76639-93-5 | >95%byHPLC | 5mg |

$361.00 | 2023-09-15 | |

| BioAustralis | BIA-F1488-1 mg |

Florfenicol amine |

76639-93-5 | >95%byHPLC | 1mg |

$103.00 | 2023-09-15 |

Florfenicol Amine 関連文献

-

1. Chlorination of florfenicol (FF): reaction kinetics, influencing factors and by-products formationYansen Zhang,Yisheng Shao,Naiyun Gao,Wenhai Chu,Juxiang Chen,Shuo Li,Yue Wang,Shuaixian Xu RSC Adv. 2016 6 107256

-

Stephen W. C. Chung,Chi-Ho Lam Anal. Methods 2015 7 6764

-

Irene Domínguez,Antonia Garrido Frenich,Roberto Romero-González Anal. Methods 2020 12 1148

-

Xiaoqi Tao,Song Zhou,Xiameng Yuan,Hongjun Li Anal. Methods 2016 8 4445

-

Inna A. Galvidis,Sergei A. Eremin,Maksim A. Burkin Anal. Methods 2020 12 1728

76639-93-5 (Florfenicol Amine) 関連製品

- 51458-28-7(1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, (1R,2R)-)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76639-93-5)Florfenicol Amine

清らかである:99%

はかる:1g

価格 ($):409.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:76639-93-5)Florfenicol amine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ